REACTION_CXSMILES
|
[N:1]([C:4]1[N:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)=[N+]=[N-].O.O.Cl[Sn]Cl.Cl.C([O-])(O)=O.[Na+]>CO>[N:9]1[C:10]2[CH:11]=[CH:12][N:13]=[C:4]([NH2:1])[C:5]=2[CH:6]=[CH:7][CH:8]=1 |f:1.2.3,5.6|
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Name
|
|
Quantity
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3.2 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=C2C=CC=NC2=CC=N1
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 5 h
|
Duration
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5 h
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
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EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc (5×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2C(=NC=CC12)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |